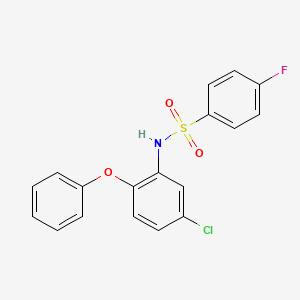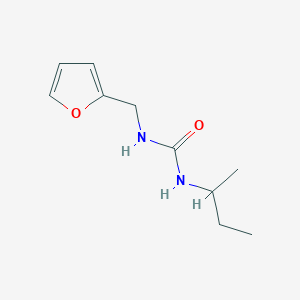
N-cyclopropyl-2-(2-methylphenoxy)butanamide
Descripción general
Descripción
N-cyclopropyl-2-(2-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have a unique mechanism of action that can be utilized for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cyclopropyl-Containing Compounds in Drug Development
Cyclopropyl groups are noted for their coplanarity, relatively shorter C-C bonds, enhanced π-character of C-C bonds, and shorter, stronger C-H bonds compared to those in alkanes. These features contribute significantly to the pharmacological profile of drugs incorporating cyclopropyl rings. Cyclopropyl-containing compounds have been increasingly utilized to transition drug candidates from the preclinical to clinical stages due to their ability to enhance potency, reduce off-target effects, and provide structural stability (Talele, 2016).
Specific Applications and Research Insights
Thermosetting Resins from Renewable Sources
Research has demonstrated the synthesis of high-performance renewable thermosetting resins using derivatives similar to N-cyclopropyl-2-(2-methylphenoxy)butanamide. Such resins exhibit thermal stability and low water uptake, suggesting applications in maritime environments and highlighting the potential for sustainable material development (Harvey et al., 2014).
Anesthetic Gases and Neurotransmitter Receptors
Certain cyclopropyl-containing compounds, like anesthetic gases, have been identified as novel targets for two-pore-domain K+ channels. This discovery underlines the therapeutic and pharmacological significance of cyclopropyl groups in modulating neurotransmitter-gated ion channels, potentially paving the way for new anesthetic agents (Gruss et al., 2004).
Cyclopropane Derivatives in Organic Synthesis
The versatility of cyclopropyl groups is further exemplified in organic synthesis, where cyclopropane derivatives serve as key intermediates. Their applications range from the synthesis of natural products to the development of novel pharmaceutical agents, demonstrating the cyclopropyl group's critical role in synthetic chemistry (Kazuta et al., 2002).
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-12(14(16)15-11-8-9-11)17-13-7-5-4-6-10(13)2/h4-7,11-12H,3,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCMBGQLPOUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4576296.png)

![N'-butyl-N-[2-(2-methoxyphenyl)ethyl]-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4576339.png)
![dimethyl 2-{[4-(pentanoylamino)benzoyl]amino}terephthalate](/img/structure/B4576347.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B4576355.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4576363.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4576368.png)
![3-ethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576371.png)
![methyl 4-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4576375.png)
![ethyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4576386.png)
![N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4576389.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4576401.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4576408.png)
